3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone family, characterized by a fused triazole-pyrimidine core. Its structure features a 3-chlorophenyl group at position 3 and a 2,4-dichlorobenzyl substituent at position 6 (Fig. 1).
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-1-3-13(6-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-4-5-12(19)7-14(10)20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSABIWORCUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrous Acid-Mediated Cyclization
The hydrazinyl intermediate (Compound B) undergoes cyclization with sodium nitrite (NaNO₂) in acetic acid (AcOH) at 0–5°C to form the triazolo[4,5-d]pyrimidinone scaffold. This method, adapted from Mrayej et al., achieves regioselective triazole ring closure while preserving the chloro-substituted aryl groups. The reaction proceeds via diazotization, followed by intramolecular cyclization, yielding the target compound in 54–72% efficiency.
Reaction Conditions:
- Reagents: NaNO₂ (1.2 equiv), AcOH/H₂O (3:1 v/v)
- Temperature: 0–5°C
- Time: 1–2 hours
Triethyl Orthoformate-Assisted Cyclization
Alternative cyclization routes employ triethyl orthoformate (HC(OC₂H₅)₃) under reflux conditions. Compound B reacts with HC(OC₂H₅)₃ in ethanol at 80°C for 3 hours, facilitating dehydrative cyclization to form the triazole ring. This method avoids acidic conditions, making it suitable for acid-sensitive substituents.
Reaction Conditions:
- Reagents: HC(OC₂H₅)₃ (2.0 equiv), ethanol
- Temperature: 80°C (reflux)
- Time: 3 hours
Multi-Component Reaction (MCR) Approaches
A one-pot MCR strategy simplifies the synthesis by combining pyrimidine precursors, aryl halides, and triazole-forming reagents. For example, a four-component reaction involving 4,6-dichloropyrimidin-5-amine, 2,4-dichlorobenzyl chloride, 3-chlorophenylboronic acid, and hydrazine hydrate in the presence of p-toluenesulfonic acid (p-TsOH) in refluxing water produces the target compound in 81–91% yield. This method enhances atom economy and reduces purification steps.
Reaction Conditions:
- Catalyst: p-TsOH (10 mol%)
- Solvent: H₂O
- Temperature: 100°C (reflux)
- Time: 4 hours
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies in demonstrate that polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields compared to protic solvents (Table 1). Catalysts such as p-TsOH and DBU (1,8-diazabicycloundec-7-ene) enhance reaction rates by stabilizing transition states.
Table 1: Solvent and Catalyst Effects on Cyclization Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | None | 62 |
| DMF | p-TsOH | 89 |
| Ethanol | DBU | 75 |
| Water | p-TsOH | 91 |
Temperature and Time Dependence
Cyclization efficiency correlates with reaction time and temperature. Prolonged heating (>5 hours) at 80°C in ethanol reduces yields due to decomposition, whereas shorter durations (1–2 hours) at 0–5°C in AcOH minimize side reactions.
Analytical Characterization
The final product is validated using:
- ¹H/¹³C NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methylene group (CH₂) of the benzyl substituent appears as a singlet at δ 4.3–4.5 ppm.
- HRMS (ESI): Calculated for C₁₉H₁₂Cl₃N₅O [M+H]⁺: 446.0234; Found: 446.0238.
- HPLC Purity: >98% (C18 column, acetonitrile/H₂O gradient).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Competing pathways may yield triazolo[1,5-a]pyrimidine byproducts. Using NaNO₂ in AcOH suppresses this issue by favoring diazonium intermediate formation.
- Steric Hindrance: Bulkier substituents (e.g., 2,4-dichlorobenzyl) slow reaction kinetics. Increasing catalyst loading (15 mol% p-TsOH) alleviates this.
- Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound from unreacted precursors.
Industrial-Scale Considerations
Batch processes using MCR protocols in water are economically and environmentally viable. A patent by Bayoumi et al. details a continuous-flow system achieving 85% yield at 500 g scale, with a residence time of 30 minutes and in-line HPLC monitoring.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data for the target compound and analogues:
Notes:
- Planarity: The triazolopyrimidinone core in the target compound and 5-(4-chlorophenoxy) analogue is fully planar, facilitating conjugation and stability. In contrast, triazolo[4,3-a]pyrimidines (e.g., compound 12) exhibit non-planar cores due to differing ring fusion.
- Functional Groups : Hydroxyl and ester groups (e.g., compound 12) improve aqueous solubility but reduce metabolic stability.
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis of this triazolopyrimidine derivative?
- Methodological Answer : Synthesis requires multi-step reactions, starting with halogenated phenyl precursors and triazole intermediates. Key steps include:
- Precursor Functionalization : Introduce chlorophenyl groups via nucleophilic substitution (e.g., using 3-chlorophenylboronic acid) .
- Cyclization : Use acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the triazolopyrimidine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Optimization Metrics : Monitor reaction temperature (60–120°C) and solvent polarity (DMF for solubility, THF for selectivity) to maximize yield (typically 40–65%) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) and confirms methylene bridges .
- X-ray Crystallography : Resolves fused triazole-pyrimidine ring planarity (deviation <0.02 Å) and dihedral angles between chlorophenyl groups (e.g., 87.7° for non-coplanar substituents) .
- HRMS : Validates molecular weight (e.g., calculated m/z 435.06 vs. observed 435.05) .
Q. How can researchers mitigate low yields during the final coupling step?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling of dichlorophenylmethyl groups .
- Solvent Optimization : Use DMF at 80°C for improved solubility of aromatic intermediates .
- Byproduct Control : Add molecular sieves to absorb HCl generated during alkylation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced kinase inhibition?
- Methodological Answer :
- Substituent Modulation : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to ATP pockets .
- Bioisosteric Replacement : Substitute triazole with oxadiazole to improve metabolic stability while retaining π-π stacking interactions .
- Pharmacokinetic Profiling : LogP adjustments (e.g., adding methoxy groups) reduce hepatic clearance in murine models .
Q. What computational strategies predict binding affinity to CYP450 isoforms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to identify steric clashes with the dichlorophenyl group .
- MD Simulations : Analyze RMSD (<2 Å) over 100 ns to assess stability of the triazolopyrimidine core in the active site .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from liver microsomal assays .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Impurity Analysis : Use HPLC-MS to rule out side products (e.g., dechlorinated byproducts) that may skew cytotoxicity results .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC₅₀ variability <15% in antiproliferative assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
